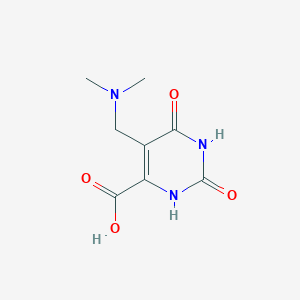

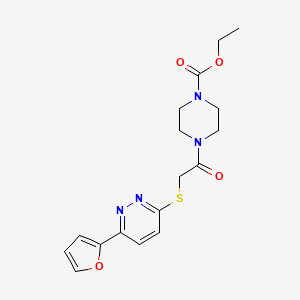

![molecular formula C18H27NO6 B2632720 N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1093406-68-8](/img/structure/B2632720.png)

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Chemoselective Acetylation and Synthesis: N-(2-Hydroxyphenyl)acetamide, a compound structurally similar to the queried chemical, serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of aminophenols to N-(2-hydroxyphenyl)acetamide, catalyzed by immobilized lipase, highlights the importance of such compounds in pharmaceutical synthesis processes. Key parameters like acyl donors, agitation speed, solvent, catalyst loading, mole ratio, and temperature are crucial in optimizing these reactions, with vinyl acetate identified as the most effective acyl donor due to its irreversible reaction nature. The reaction follows a ternary complex model, indicating a kinetically controlled synthesis (Magadum & Yadav, 2018).

Pharmacological and Biological Applications

Antiviral Properties and Experimental Application

Derivatives of o-aminophenol, structurally akin to the compound , have been evaluated for their antiviral properties against herpes simplex virus. Notably, an ointment containing N-(3,5-di-tert-2-hydroxyphenyl)acetamide demonstrated efficacy comparable to acyclovir ointment in experimental cutaneous herpes in mice. This implies the potential therapeutic application of these compounds in antiviral treatments (Shadyro et al., 2019).

Anti-Inflammatory and Analgesic Properties

Acetamide derivatives have been synthesized and assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus displayed notable biological activities, hinting at the potential therapeutic applications of structurally related acetamide compounds in treating various conditions (Rani et al., 2016).

Structural and Material Chemistry

Hydrogen-Bonding and Molecular Assembly

Hydrogen-bonding patterns play a crucial role in the structural assembly of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. The formation of sheets and chains through a combination of hydrogen bonds and C-H...pi(arene) hydrogen bonds underscores the importance of such compounds in understanding molecular assemblies and designing new materials with specific properties (López et al., 2010).

Novel Complex Synthesis and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. The study of hydrogen bonding in the self-assembly process and the evaluation of their significant antioxidant activity offer insights into the chemical versatility and potential applications of these compounds in various fields (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-10(21)19-14-16(23)15(22)13(9-20)25-17(14)24-12-7-5-11(6-8-12)18(2,3)4/h5-8,13-17,20,22-23H,9H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZNOMYOMQFDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(C)(C)C)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)

![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2632646.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2632648.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2632649.png)

![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2632653.png)

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)